4-Amino-1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
“4-Amino-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H6N4 . It is a solid substance with a melting point of 221 - 223°C .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles, which includes “4-Amino-1-methyl-1H-pyrazole-5-carbonitrile”, has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . This method involves performing several consecutive reactions in one step and in one container, producing the target product without the need to separate the intermediates .
Molecular Structure Analysis
The InChI code for “4-Amino-1-methyl-1H-pyrazole-5-carbonitrile” is 1S/C5H6N4/c1-9-5(7)4(2-6)3-8-9/h3H,7H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles, including “4-Amino-1-methyl-1H-pyrazole-5-carbonitrile”, involves a multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . Various catalysts have been used for this synthesis, such as sodium ascorbate, [HMIM]C(NO2)3, CPS-CDMNPs, NiFe2O4 nanoparticles, and Glu.@Fe3O4 .
Physical And Chemical Properties Analysis
“4-Amino-1-methyl-1H-pyrazole-5-carbonitrile” is a solid substance with a melting point of 221 - 223°C . It has a molecular weight of 122.13 .
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The pyrazole nucleus, particularly 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile , has shown promise in the development of anticancer and anti-inflammatory agents. The presence of the amino group enhances the compound’s ability to interact with biological targets such as enzymes and receptors. For instance, compounds with this structure have been investigated for their potential to inhibit p38MAPK, a protein kinase involved in inflammatory responses and cell proliferation .
Antitubercular Activity
Pyrazole derivatives, including 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile , have been studied for their antitubercular properties. Some derivatives have demonstrated potent activity against tuberculosis, with minimal inhibitory concentrations (MIC) comparable to standard drugs, and have shown lower cytotoxicity in cell-based assays .
Antimicrobial and Antifungal Properties
The structural versatility of pyrazole derivatives allows for the synthesis of compounds with significant antimicrobial and antifungal activities. The modification of the pyrazole core can lead to the development of new agents capable of combating various bacterial and fungal infections .
Supramolecular and Polymer Chemistry
Pyrazole derivatives are utilized in supramolecular chemistry for creating complex structures through non-covalent interactions. Additionally, they serve as building blocks in polymer chemistry, contributing to the development of new materials with desirable properties .
Industrial and Agricultural Applications
In the industrial sector, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile and its derivatives find applications as UV stabilizers and liquid crystal materials. Their stability and unique chemical properties make them suitable for various industrial processes .
Medicinal Chemistry
The pyrazole ring is a common scaffold in medicinal chemistry due to its therapeutic potential. It provides a framework for designing ligands that can interact with specific biological targets, leading to the discovery of new drugs .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been reported to possess various biological activities . They are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles, including “4-Amino-1-methyl-1H-pyrazole-5-carbonitrile”, is a significant area of research due to the important medicinal, biological, and industrial properties of pyrazole derivatives . New methods for the synthesis of these compounds are still needed, and the development of new catalysts is a promising direction for future research .
properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXJJWMOCKVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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